molecular formula C20H27Cl2N5O2 B12717338 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride CAS No. 85392-24-1

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride

Cat. No.: B12717338
CAS No.: 85392-24-1
M. Wt: 440.4 g/mol
InChI Key: XSOFBRAWCCIZBB-UHFFFAOYSA-M
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Description

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye, particularly in the textile industry, due to its strong affinity for acrylic fibers. The compound’s structure includes an azo group, which is responsible for its color properties, and a quaternary ammonium group, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N,N-trimethylethanaminium chloride in the presence of a base to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 0-5°C during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at slightly elevated temperatures to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. In biological systems, it can interact with cellular components, leading to changes in cell morphology and function. The quaternary ammonium group enhances its solubility and facilitates its interaction with negatively charged cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride is unique due to its quaternary ammonium group, which enhances its solubility and interaction with various substrates. This makes it particularly effective in applications requiring high water solubility and strong binding affinity .

Properties

CAS No.

85392-24-1

Molecular Formula

C20H27Cl2N5O2

Molecular Weight

440.4 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;chloride

InChI

InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1

InChI Key

XSOFBRAWCCIZBB-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-]

Origin of Product

United States

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